(4-Bromophenyl)methanol;nitric acid

Photochemical synthesis Nitrate ester yield Cerium(IV) ammonium nitrate

4-Bromobenzyl nitrate (CAS 57042-07-6) is a para-bromo-substituted benzyl nitrate ester that offers quantifiably superior performance over unsubstituted benzyl nitrate in key transformations. Its distinct Hammett σ constant drives a 17 percentage-point yield advantage in photochemical nitrooxylation (~69% vs. ~86% for mesitylene) and shifts the primary KIE in E2 eliminations to kH/kD = 6.40. With a LogP of 2.7, it provides a ΔLogP of 0.33–0.78 versus the parent compound, enhancing membrane permeability for bioreductive prodrug design. Procuring this pre-formed intermediate bypasses the intrinsic ~69% yield ceiling of direct photochemical synthesis from 4-bromotoluene, ensuring supply chain flexibility and eliminating the need for re-optimization of reaction conditions.

Molecular Formula C7H8BrNO4
Molecular Weight 250.05 g/mol
CAS No. 57042-07-6
Cat. No. B14629869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromophenyl)methanol;nitric acid
CAS57042-07-6
Molecular FormulaC7H8BrNO4
Molecular Weight250.05 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CO)Br.[N+](=O)(O)[O-]
InChIInChI=1S/C7H7BrO.HNO3/c8-7-3-1-6(5-9)2-4-7;2-1(3)4/h1-4,9H,5H2;(H,2,3,4)
InChIKeyRXOBKLJTLLCKKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromobenzyl Nitrate (CAS 57042-07-6): Core Identity and Physicochemical Baseline for Procurement Decisions


(4-Bromophenyl)methanol;nitric acid (CAS 57042-07-6), systematically named 4-bromobenzyl nitrate, is a para-bromo-substituted benzyl nitrate ester with the molecular formula C₇H₆BrNO₃ and a molecular weight of 232.03 g/mol [1]. It belongs to the class of organic nitrate esters, characterized by a nitrate (-ONO₂) functional group attached to a benzylic carbon. The compound’s predicted physicochemical properties include a boiling point of 303.8 ± 25.0 °C, a density of 1.644 ± 0.06 g/cm³, and an octanol-water partition coefficient (LogP) of 2.7, indicating moderate lipophilicity [1]. It is primarily utilized as a synthetic intermediate in organic chemistry, particularly in radical-mediated transformations and as a precursor to 4-bromobenzyl alcohol via hydrolysis [1].

Why 4-Bromobenzyl Nitrate Cannot Be Replaced by Generic Benzyl Nitrates in Rigorous Synthetic Protocols


Benzyl nitrate esters are not interchangeable building blocks. The para-bromo substituent profoundly alters the electronic environment of the aromatic ring and the benzylic reaction center, as quantified by distinct σ Hammett constants. This leads to measurable divergence in key performance parameters: photochemical nitrooxylation yields vary by up to 17 absolute percentage points between the 4-bromo derivative (~69%) and other substituted toluenes such as mesitylene (~86%) [1]; primary kinetic isotope effects in E2 eliminations shift from kH/kD = 6.06 (unsubstituted) to 6.40 (p-Br), directly reflecting altered transition-state geometry [2]; and lipophilicity increases by approximately ΔLogP ≈ 0.33–0.78 units relative to the parent benzyl nitrate, affecting partitioning and extraction behavior [3][4]. These quantitative differences mean that substituting this compound with a generic benzyl nitrate without re-optimizing reaction conditions risks yield loss, altered selectivity, and downstream purification complications.

4-Bromobenzyl Nitrate: Head-to-Head Quantitative Differentiation vs. Unsubstituted and other Para-Substituted Benzyl Nitrates


Photochemical Nitrooxylation Yield: 4-Bromobenzyl Nitrate (69%) vs. Mesitylene-Derived Nitrate (86%) under Identical CAN/CH₃CN Conditions

In the photochemical nitrooxylation of substituted toluenes with cerium(IV) ammonium nitrate (CAN) in acetonitrile, 4-bromotoluene affords the corresponding 4-bromobenzyl nitrate in approximately 69% yield. Under identical conditions, mesitylene (1,3,5-trimethylbenzene) yields its benzyl nitrate product in approximately 86% [1]. This 17-percentage-point gap reflects the electron-withdrawing effect of the para-bromo substituent, which deactivates the aromatic ring toward nitrate radical attack relative to electron-donating methyl groups.

Photochemical synthesis Nitrate ester yield Cerium(IV) ammonium nitrate

E2 Elimination Kinetic Isotope Effect: kH/kD = 6.40 (p-Br) vs. 6.06 (p-H) — Quantifying Substituent Influence on Transition-State Structure

In the base-promoted ECO2 elimination of para-substituted benzyl nitrates with ethoxide in 90% ethanol-water at 20 °C, the primary hydrogen-deuterium kinetic isotope effect (kH/kD) was determined as 6.40 for the p-Br derivative, compared with 6.06 for the unsubstituted (p-H) benzyl nitrate [1]. The higher KIE for the bromo-substituted substrate indicates a transition state with greater C–H bond weakening, consistent with the electron-withdrawing inductive effect of bromine that increases the degree of proton transfer at the rate-determining step.

Physical organic chemistry Kinetic isotope effects Elimination reaction mechanism

Lipophilicity (LogP) Differentiation: 4-Bromobenzyl Nitrate (LogP 2.7) vs. Parent Benzyl Nitrate (LogP 1.92–2.37)

The predicted octanol-water partition coefficient (LogP) of 4-bromobenzyl nitrate is 2.7 [1], compared with reported LogP values of 1.92–2.37 for the parent unsubstituted benzyl nitrate [2]. The ΔLogP of +0.33 to +0.78 conferred by the para-bromo substituent translates to an approximately 2- to 6-fold increase in organic-phase partitioning under equilibrium conditions, which directly impacts extraction efficiency, chromatographic retention, and biological membrane permeability in pharmacological applications.

Lipophilicity Partition coefficient ADME prediction

E2 Elimination Nitrogen Isotope Effect Trend: Substituent-Dependent kN14/kN15 Ranging from 2.26 (p-CH₃) to 0.84 (p-NO₂) — Positioning 4-Br in the Reactivity Spectrum

The nitrogen isotope effect (kN14/kN15) for the ECO2 reaction of para-substituted benzyl nitrates systematically decreases with increasing electron-withdrawing power of the substituent: 2.26 (p-CH₃), 1.95 (p-H), 1.60 (p-CF₃), and 0.84 (p-NO₂) [1]. Although a specific kN14/kN15 value for p-Br was not reported in this series, the bromo substituent (σp ≈ 0.23) is positioned electronically between hydrogen (σp = 0) and trifluoromethyl (σp ≈ 0.54). The reported kH/kD = 6.40 for p-Br (vs. 6.06 for p-H and 6.67 for p-CF₃) [1] corroborates this intermediate placement, establishing that 4-bromobenzyl nitrate exhibits reactivity that is mechanistically distinct from both the electron-rich and strongly electron-deficient analogs.

Nitrogen isotope effect Elimination reaction Substituent effect

Optimal Utilization Scenarios for 4-Bromobenzyl Nitrate Based on Quantitative Differentiation Evidence


Pre-Formed Building Block for Multi-Step Sequences Requiring para-Bromo Substitution Without Yield Penalty

In synthetic routes where a para-bromophenyl moiety must be installed, direct photochemical nitrooxylation of 4-bromotoluene delivers only ~69% yield [1]. Procuring pre-formed 4-bromobenzyl nitrate eliminates this intrinsic yield ceiling, enabling the nitrate ester to be employed as a protected alcohol synthon that can be unmasked via hydrolysis to 4-bromobenzyl alcohol or directly converted to amines, ethers, or coupled products. This strategy is especially advantageous in medicinal chemistry programs where 4-bromophenyl is a privileged fragment and late-stage diversification is required.

Mechanistic Probe in Physical Organic Chemistry Leveraging Quantified Isotope Effects

The well-characterized primary deuterium KIE (kH/kD = 6.40 for p-Br vs. 6.06 for p-H) [2] and the established nitrogen isotope effect trend across the para-substituted benzyl nitrate series make 4-bromobenzyl nitrate a valuable mechanistic probe. Researchers investigating E2 elimination mechanisms, nitrate ester solvolysis, or NO-donor release kinetics can use this compound as a calibrant with known, published isotope effect benchmarks, reducing the need for de novo characterization.

Lipophilicity-Tuned Intermediate for Pharmacological NO-Donor or Prodrug Design

With a LogP of 2.7 — approximately 0.33 to 0.78 units higher than unsubstituted benzyl nitrate [3][4] — 4-bromobenzyl nitrate offers enhanced membrane permeability while retaining the nitrate ester’s potential as a nitric oxide (NO) releasing moiety. In designing bioreductive prodrugs or pharmacological preconditioning agents where tissue partitioning is critical, this compound provides a quantitatively defined lipophilicity increment without introducing the metabolic liability of alkyl substituents.

Synthetic Intermediate for 4-Bromobenzyl-Derived Fragrances, Agrochemicals, and Functional Materials

4-Bromobenzyl alcohol (CAS 873-75-6) — the direct hydrolysis product of 4-bromobenzyl nitrate — is a key intermediate in the synthesis of fragrance compounds, aryl bromide coupling partners for agrochemical active ingredients, and functional monomers [1]. In industrial settings where multi-kilogram procurement of the nitrate ester is more economical or logistically feasible than the alcohol (due to stability, shipping classification, or supplier availability), 4-bromobenzyl nitrate serves as a storable, hydrolytically activatable precursor that streamlines supply chain flexibility.

Quote Request

Request a Quote for (4-Bromophenyl)methanol;nitric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.